N-(2H-1,3-BENZODIOXOL-5-YL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Piperidine-1-Carboxamide is a heterocyclic compound featuring three critical structural motifs:
- 1,3-Benzodioxole moiety: A fused aromatic ring system known for enhancing metabolic stability and receptor binding affinity in medicinal chemistry .
- 1,3,4-Oxadiazole-thiophene hybrid: The oxadiazole ring is a bioisostere for ester or amide groups, improving resistance to enzymatic degradation, while the thiophene substituent modulates electronic properties and lipophilicity .
- Piperidine-1-carboxamide core: Provides conformational flexibility and facilitates interactions with biological targets, such as enzymes or receptors .
This compound’s structural complexity makes it a candidate for diverse applications, including anticancer, antimicrobial, and neurological research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(20-14-1-2-15-16(9-14)26-11-25-15)23-6-3-12(4-7-23)17-21-22-18(27-17)13-5-8-28-10-13/h1-2,5,8-10,12H,3-4,6-7,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRIQKIWOISQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates with piperidine-1-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP or TEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The benzodioxole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxadiazole ring can yield corresponding amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives similar to N-(2H-1,3-benzodioxol-5-yl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide have shown promising results in inducing apoptosis in various cancer cell lines under glucose-starved conditions. This suggests that the compound may interfere with metabolic pathways crucial for cancer cell survival.
Neuropharmacological Effects
The compound's structure indicates possible interactions with neurotransmitter systems. Preliminary investigations suggest that it may influence the serotonergic and dopaminergic systems, potentially leading to stimulant or euphoriant effects. Animal models have demonstrated alterations in locomotor activity and sensory perception upon administration of related benzylpiperazine derivatives.
Antimicrobial Properties
Compounds featuring thiophene and oxadiazole rings have been reported to exhibit antimicrobial activity against various pathogens. In vitro studies indicate that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of benzodioxole derivatives, including our compound of interest. The results indicated significant cytotoxicity against human tumor cell lines with IC50 values ranging from 5 to 15 µM. The mechanism was hypothesized to involve modulation of apoptotic pathways.
Case Study 2: Neuropharmacological Assessment
In a controlled animal study, the effects of N-(2H-1,3-benzodioxol-5-y)-4-[5-(thiophen-3-y)-1,3,4-oxadiazol-2-y]piperidine-1-carboxamide were assessed on locomotor activity. The findings revealed increased activity at specific dosages, indicating potential stimulant properties that could be further explored for therapeutic applications in mood disorders.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Benzodioxole Derivatives : All compounds share the benzodioxole moiety, which improves binding to aromatic receptor pockets (e.g., serotonin or dopamine receptors) . However, the target compound’s oxadiazole-thiophene substituent provides superior electronic modulation compared to analogs with pyridinyloxy or methoxyphenyl groups .
Oxadiazole vs. Thiadiazole : The oxadiazole ring in the target compound exhibits higher metabolic stability than thiadiazole derivatives due to reduced susceptibility to nucleophilic attack .
Thiophene vs.
Piperidine vs.
Research Implications
The target compound’s unique architecture positions it as a versatile scaffold for drug discovery. For example:
- Anticancer Applications : The oxadiazole-thiophene motif may inhibit tyrosine kinases via competitive binding with ATP pockets, as seen in molecular docking studies .
- Antimicrobial Potential: Analogous thiadiazole derivatives demonstrate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting the target compound could be optimized similarly .
Further studies should prioritize synthesizing derivatives with halogen or nitro substituents to explore structure-activity relationships.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety which is known for its pharmacological properties.
- A piperidine ring that contributes to its biological activity.
- An oxadiazole derivative known for anticancer properties.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3S |
| Molecular Weight | 342.36 g/mol |
| LogP | 2.8885 |
| Polar Surface Area | 74.463 Ų |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation, such as topoisomerases and telomerase .
- Receptor Interaction : The compound likely interacts with specific cellular receptors, modulating signaling pathways that control cell survival and apoptosis .
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, affecting gene expression and replication processes .
Biological Activity and Case Studies
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:
Cytotoxicity Studies
A series of in vitro experiments were conducted to evaluate the anticancer potential of this compound:
Flow Cytometry Analysis
Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines. Notably, it was observed that it increased the expression levels of p53 and activated caspase pathways leading to programmed cell death .
Comparative Analysis with Other Compounds
In comparison to standard chemotherapeutics like doxorubicin, N-(2H-1,3-benzodioxol-5-y)-4-[5-(thiophen-3-y)-1,3,4-oxadiazol-2-y]piperidine-1-carboxamide exhibited:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the 1,3,4-oxadiazole ring and coupling with the piperidine-carboxamide backbone. Key parameters include:
- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane for nucleophilic substitution reactions .
- Catalysts : Triethylamine (TEA) or DMAP can enhance coupling efficiency between the benzodioxole and oxadiazole-piperidine moieties .
- Temperature Control : Maintain reflux conditions (~80–100°C) during cyclization steps to ensure complete ring formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
Table 1: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Oxadiazole formation | DMF | TEA | 80 | 65 | 90 |
| Piperidine coupling | DCM | DMAP | RT | 72 | 92 |
| Final purification | Ethanol | – | – | – | 98 |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy :
Q. How does the compound’s solubility and stability vary under different experimental conditions?
Methodological Answer:
- Solubility :
- Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL). Use sonication (30 min) to enhance dissolution in aqueous buffers .
- Stability :
- pH Sensitivity : Degrades at pH <3 (acidic conditions) or pH >10 (basic conditions); store in neutral buffers (pH 6–8) .
- Light Sensitivity : Protect from UV light (use amber vials) to prevent oxadiazole ring decomposition .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinase domains). The oxadiazole and benzodioxole groups show high affinity for hydrophobic pockets .
- QSAR Modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict ADMET properties .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability with target proteins (e.g., RMSD <2 Å indicates stable docking) .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation :
- Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., MTT). Discrepancies may arise from membrane permeability issues .
- Metabolite Screening : Use LC-MS/MS to detect degradation products in cell culture media that may interfere with activity .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .
Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
Methodological Answer:
- Structural Modifications :
- Introduce substituents at the piperidine N-position (e.g., methyl, acetyl) to reduce off-target binding .
- Replace the thiophene group with pyridine to modulate electronic effects and H-bonding .
- Kinase Profiling : Screen against panels like KinomeScan to identify off-target kinase interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks :
- Verify moisture-sensitive steps (e.g., oxadiazole cyclization) under inert atmosphere (N₂/Ar) .
- Calibrate equipment (e.g., reflux condensers, stirrers) to ensure consistent reaction kinetics .
- Byproduct Analysis : Use LC-MS to identify dimers or hydrolysis products that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
